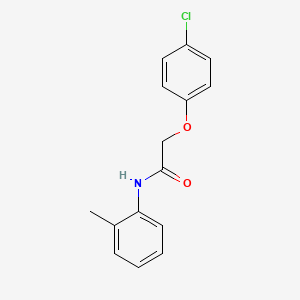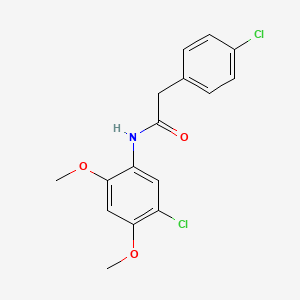
N,N'-(2,5-dimethoxy-1,4-phenylene)diacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(2,5-dimethoxy-1,4-phenylene)diacetamide, also known as PMA-2, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
N,N'-(2,5-dimethoxy-1,4-phenylene)diacetamide acts as a partial agonist at the serotonin receptor, which means that it can activate the receptor to a certain extent but not fully. It also acts as an inhibitor of the reuptake of serotonin, which means that it can increase the levels of serotonin in the brain. This mechanism of action is similar to that of other antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs).
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood, appetite, and sleep. It has also been shown to increase the levels of norepinephrine, which is a neurotransmitter that is involved in the regulation of attention and arousal. This compound has been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,N'-(2,5-dimethoxy-1,4-phenylene)diacetamide in lab experiments is that it has a high affinity for the serotonin receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood, appetite, and sleep. However, one of the limitations of using this compound in lab experiments is that it is a synthetic compound that may have different effects than natural compounds found in the body.
Orientations Futures
There are several future directions for the study of N,N'-(2,5-dimethoxy-1,4-phenylene)diacetamide. One direction is to further explore its potential applications in the treatment of depression, anxiety, and other mood disorders. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate system, which is involved in the regulation of learning and memory. Additionally, future studies could investigate the potential side effects of this compound and ways to mitigate these effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has a high affinity for the serotonin receptor and has been shown to have anxiolytic and antidepressant effects in animal models. While there are advantages to using this compound in lab experiments, there are also limitations, and further research is needed to fully understand its potential applications and side effects.
Méthodes De Synthèse
N,N'-(2,5-dimethoxy-1,4-phenylene)diacetamide can be synthesized by a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced using sodium borohydride to form 2,5-dimethoxyphenyl-2-nitropropane. The final step involves the reaction of this compound with acetic anhydride to form this compound.
Applications De Recherche Scientifique
N,N'-(2,5-dimethoxy-1,4-phenylene)diacetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. This compound has also been studied for its potential applications in the treatment of depression, anxiety, and other mood disorders.
Propriétés
IUPAC Name |
N-(4-acetamido-2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-7(15)13-9-5-12(18-4)10(14-8(2)16)6-11(9)17-3/h5-6H,1-4H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTYVYUGZUTUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1OC)NC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5783686.png)


![2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5783702.png)

![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5783718.png)
![benzyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B5783723.png)

![ethyl 4-({[(3-fluoro-4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783736.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5783743.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperazine](/img/structure/B5783754.png)
![2-{4-[3-(4-methylphenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5783772.png)
![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5783777.png)
